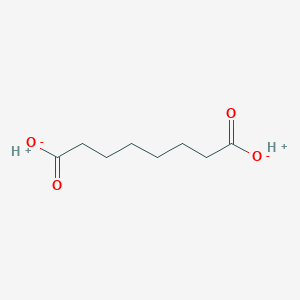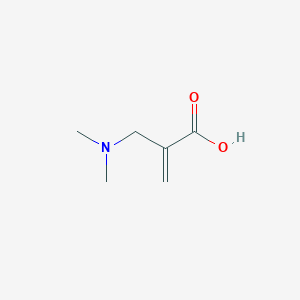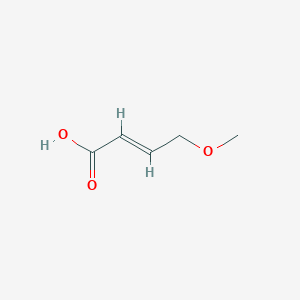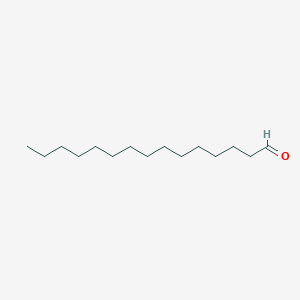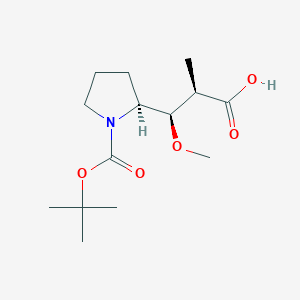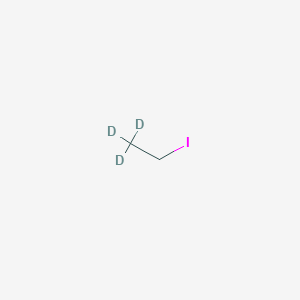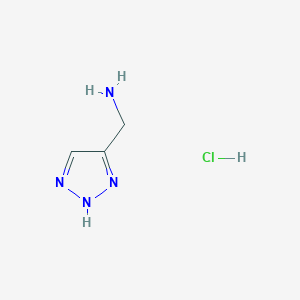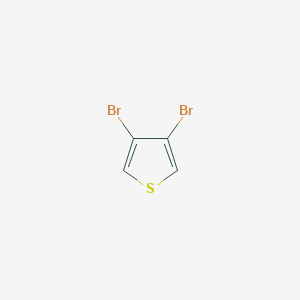
3,4-ジブロモチオフェン
概要
説明
3,4-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two hydrogen atoms at the 3 and 4 positions are replaced by bromine atoms.
科学的研究の応用
3,4-Dibromothiophene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for drug development.
作用機序
Target of Action
3,4-Dibromothiophene is a chemical compound that is primarily used as a building block in the synthesis of various organic compounds
Mode of Action
The mode of action of 3,4-Dibromothiophene is largely dependent on the specific chemical reaction it is involved in. For instance, it has been used in the preparation of thieno[3,4-b]thiophene . In this context, its mode of action involves participating in chemical reactions to form new bonds and structures, contributing to the formation of the desired product.
Biochemical Pathways
It plays a crucial role in the synthesis of thiophene-based conjugated polymers, which have been used in electronic and optoelectronic applications . These polymers can exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
The result of 3,4-Dibromothiophene’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of thieno[3,4-b]thiophene and thiophene-based conjugated polymers . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dibromothiophene can be synthesized through several methods. One common method involves the bromination of thiophene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds at room temperature, and the product is purified through distillation or recrystallization .
Another method involves the reduction of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid as a reductant. The reaction is carried out at room temperature, followed by heating to 55-70°C under reflux for 2-4 hours. The product is then collected through reduced pressure distillation .
Industrial Production Methods
In industrial settings, the production of 3,4-dibromothiophene often involves the bromination of thiophene using bromine in the presence of a catalyst. The process is optimized to ensure high yield and purity, with typical yields reaching up to 95% and purity levels of 99.98% .
化学反応の分析
Types of Reactions
3,4-Dibromothiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium-based catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or triethylamine (Et3N) in solvents such as toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile, products can include 3,4-dimethoxythiophene or 3,4-diaminothiophene.
Coupling Products: Products include various thiophene-based polymers and conjugated systems.
類似化合物との比較
Similar Compounds
2,5-Dibromothiophene: Another dibrominated thiophene derivative with bromine atoms at the 2 and 5 positions.
3-Bromothiophene: A monobrominated thiophene derivative with a single bromine atom at the 3 position.
2,3-Dibromothiophene: A dibrominated thiophene derivative with bromine atoms at the 2 and 3 positions.
Uniqueness
3,4-Dibromothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain polymers and conjugated systems that require specific substitution patterns .
特性
IUPAC Name |
3,4-dibromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLVWTVCUDISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185336 | |
| Record name | 3,4-Dibromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,4-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.12 [mmHg] | |
| Record name | 3,4-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3141-26-2 | |
| Record name | 3,4-Dibromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIBROMOTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dibromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-Dibromothiophene?
A1: 3,4-Dibromothiophene has the molecular formula C4H2Br2S and a molecular weight of 241.91 g/mol.
Q2: What spectroscopic data is available for characterizing 3,4-Dibromothiophene?
A2: Researchers commonly use Infrared (IR) and Raman spectroscopy to characterize 3,4-Dibromothiophene. These techniques help identify the molecule's vibrational modes and provide structural information. []
Q3: How can 3,4-Dibromothiophene be synthesized?
A3: Several synthetic routes exist for 3,4-Dibromothiophene:
- Bromination of Thiophene: Reacting thiophene with bromine yields tetrabromothiophene, which can be selectively debrominated to 3,4-Dibromothiophene. [, ]
- Direct Bromination of 2-Bromothiophene: Treating 2-Bromothiophene with a mixture of sodium amide and potassium tert-butoxide in liquid ammonia can yield 3,4-Dibromothiophene. [, ]
Q4: Can 3,4-Dibromothiophene be used as a starting material for synthesizing other compounds?
A4: Yes, 3,4-Dibromothiophene serves as a versatile precursor for various thiophene derivatives.
- Suzuki-Miyaura Reactions: These reactions enable the regioselective introduction of aryl groups at the 2- and 5- positions of the thiophene ring, leading to the formation of 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. [, , ]
- Metal-Halogen Exchange Reactions: These reactions allow for the introduction of various substituents at the 2- and 5-positions of the thiophene ring. []
- Formation of 3,4-Bis(trimethylsilyl)thiophene: This compound, synthesized from 3,4-Dibromothiophene, acts as a building block for unsymmetrically 3,4-disubstituted thiophenes. []
Q5: Can 3,4-Dibromothiophene be used to synthesize polymers?
A5: Yes, 3,4-Dibromothiophene is a key monomer for synthesizing polythiophene derivatives:
- Poly(3,4-dibromothiophene): This polymer exhibits electrochromic properties, changing color between red and blue upon electrochemical switching. [, ]
- Poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT): This polymer is synthesized through a two-step strategy involving the preparation of poly(3,4-dibromothiophene) as a precursor polymer followed by substitution with 1,3-dioxan-2-ylethyl groups. PBDT displays red-shifted emission compared to its precursor polymer. []
Q6: What are the potential applications of 3,4-Dibromothiophene and its derivatives?
A6: Due to its versatile reactivity and the properties of its derivatives, 3,4-Dibromothiophene finds applications in various fields:
- Organic Electronics: Polythiophene derivatives, especially those with extended conjugation or specific functionalities, hold promise for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). [, ]
- Electrochromic Devices: The color-changing properties of poly(3,4-dibromothiophene) make it suitable for applications in electrochromic windows, displays, and sensors. []
- Synthetic Building Block: 3,4-Dibromothiophene serves as a crucial building block for synthesizing complex molecules, including thieno-fused subporphyrazines, which are of interest for their optical and redox properties. []
Q7: Does 3,4-Dibromothiophene exhibit any catalytic properties?
A7: While 3,4-Dibromothiophene itself might not act as a catalyst, its derivatives, particularly those incorporating transition metals, can exhibit catalytic activity. For example, palladium complexes bearing 3,4-dibromothiophene ligands have been investigated for their catalytic properties in cross-coupling reactions. []
Q8: Have computational methods been used to study 3,4-Dibromothiophene?
A8: Yes, computational studies have provided insights into the electronic structure, reactivity, and spectroscopic properties of 3,4-Dibromothiophene. Density functional theory (DFT) calculations are particularly useful in understanding its electronic structure and reactivity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



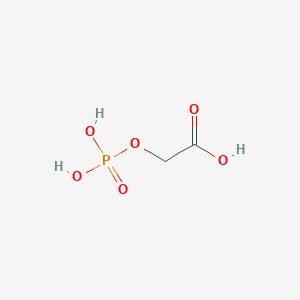
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)


